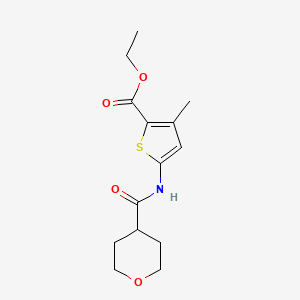
ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of great interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .
Chemical Reactions Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . For example, enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield ethyl 5-([1, 2, 4] triazolo[5,1-c] [1, 2, 4] triazine-3-carbonyl)-4-methyl-2-(phenylamino)-thiophene-3-carboxylate .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate”, are a very important class of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a prominent role in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Wearable Electronics
The high-κ ferroelectric composites developed from thiophene-based compounds hold tremendous potential for applications in emerging wearable electronics .
Soft Robots
Thiophene-based compounds are also being explored for next-generation soft robots . These are a subfield of robotics that deal with constructing robots from highly compliant materials, similar to those found in living organisms.
Orientations Futures
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mécanisme D'action
Target of Action
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate, also known as F0882-2744, primarily targets voltage-gated sodium channels (VGSCs) . These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells . By modulating these channels, the compound can influence nerve signal transmission and muscle contraction.
Mode of Action
F0882-2744 interacts with VGSCs by binding to the channel’s alpha subunit. This binding stabilizes the channel in its inactivated state, preventing sodium ions from entering the cell. As a result, the compound inhibits the generation and propagation of action potentials, leading to a reduction in neuronal excitability and muscle contraction .
Biochemical Pathways
The inhibition of VGSCs by F0882-2744 affects several downstream biochemical pathways:
- Gene Expression : Changes in neuronal activity can alter the expression of genes involved in synaptic plasticity and neuroprotection .
Pharmacokinetics
The pharmacokinetics of F0882-2744 involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, F0882-2744’s inhibition of VGSCs leads to decreased neuronal excitability and muscle contraction. At the cellular level, this results in reduced synaptic transmission and muscle relaxation. Clinically, these effects can translate to the compound’s potential use as an anticonvulsant, analgesic, or muscle relaxant .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of F0882-2744:
- Ions : The presence of divalent cations like calcium and magnesium can affect the binding affinity of F0882-2744 to VGSCs .
: Recent strategies in the synthesis of thiophene derivatives
Propriétés
IUPAC Name |
ethyl 3-methyl-5-(oxane-4-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-14(17)12-9(2)8-11(20-12)15-13(16)10-4-6-18-7-5-10/h8,10H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSULMUGJWVPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-5-(tetrahydro-2H-pyran-4-carboxamido)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



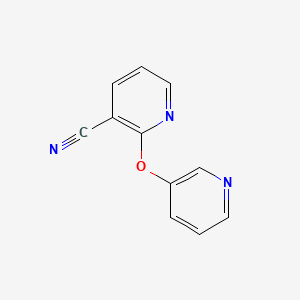
![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)
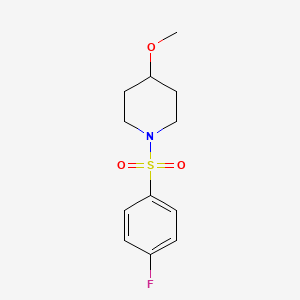
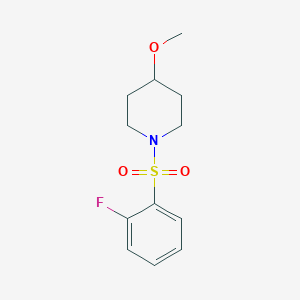
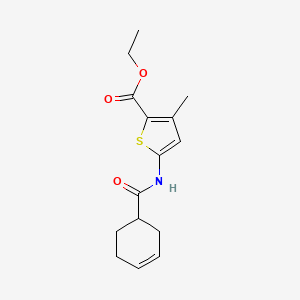
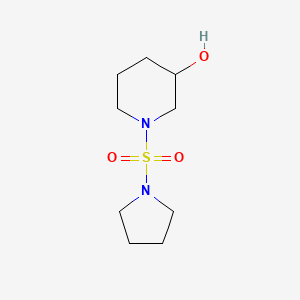
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
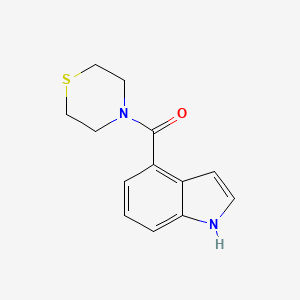
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
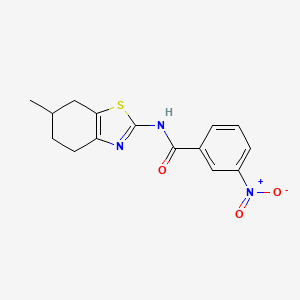
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)